molecular formula C22H25ClFN3O4S2 B2739973 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1217104-29-4

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No. B2739973
CAS RN: 1217104-29-4
M. Wt: 514.03
InChI Key: VFIMUPLDGPGGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O4S2 and its molecular weight is 514.03. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds with structural similarities, such as those containing fluorobenzene, morpholine, and sulfonyl groups, have shown promising antimicrobial and antifungal activities. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline demonstrated potent antimicrobial activity against various bacterial and fungal strains. These compounds exhibited promising activity with MIC values in the range of 6.25-25.0 µg/mL, indicating their potential as antifungal agents compared to carbamate derivatives (Janakiramudu et al., 2017).

Anticancer Activity

Some synthesized fluorinated benzothiazolo imidazole compounds have shown promising anti-microbial activity, suggesting a potential avenue for exploring anticancer properties. The structural motifs present in these compounds, particularly the fluorinated aromatic systems and the presence of a morpholino group, may contribute to their bioactivity, suggesting that N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride could have similar applications (Sathe et al., 2011).

Molecular Docking Studies

Molecular docking studies of compounds with structural similarities have shown good binding affinities, indicating potential targets for drug development. For example, molecular docking studies of synthesized compounds against the crystal structure of topoisomerase II gyrase A complexed with a natural inhibitor provided insights into their affinity and orientation at the active enzyme site, suggesting that similar analyses could be valuable for understanding the mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride (Janakiramudu et al., 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2.ClH/c23-18-7-4-8-19-21(18)24-22(31-19)26(11-10-25-12-14-30-15-13-25)20(27)9-16-32(28,29)17-5-2-1-3-6-17;/h1-8H,9-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIMUPLDGPGGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride

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